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Compound of Interest

Compound Name: Rauvoyunine B

Cat. No.: B1153609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rauvomine B, a monoterpenoid indole alkaloid

with noted anti-inflammatory properties. Due to the limited availability of direct molecular target

data for Rauvomine B, this document utilizes data from structurally related sarpagine alkaloids

and other relevant indole alkaloids as proxies to offer a representative comparison against the

well-characterized non-steroidal anti-inflammatory drug (NSAID), Celecoxib. This guide aims to

objectively present the available data to inform research and drug development efforts.

Executive Summary
Rauvomine B, isolated from Rauvolfia vomitoria, has demonstrated anti-inflammatory activity in

cell-based assays with a potency comparable to that of Celecoxib. While the precise molecular

targets of Rauvomine B are yet to be fully elucidated, the broader family of indole alkaloids is

known to interact with a variety of kinases and receptors. This guide explores the potential

target space of Rauvomine B by examining related compounds and contrasts it with the known

on-target and off-target activities of Celecoxib.

Comparative Data on Target Inhibition
The following table summarizes the inhibitory activities of Rauvomine B, proxy indole alkaloids,

and Celecoxib against various molecular targets. It is important to note that the data for

Rauvomine B is limited to a cellular assay, while the data for proxy compounds and Celecoxib

are from direct enzymatic or binding assays.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1153609?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target/Assay IC50 / Ki
Compound
Class

Reference

Rauvomine B

Murine

Macrophages

(RAW 264.7)

39.6 µM
Monoterpenoid

Indole Alkaloid
[1]

Celecoxib

Murine

Macrophages

(RAW 264.7)

34.3 µM COX-2 Inhibitor [1]

Celecoxib
Cyclooxygenase-

2 (COX-2)

Varies (in nM

range)
COX-2 Inhibitor [2]

Celecoxib
Cyclooxygenase-

1 (COX-1)

Significantly

higher than

COX-2

COX-2 Inhibitor [2]

Celecoxib

Carbonic

Anhydrase

Isoforms

Varies (in nM to

µM range)
COX-2 Inhibitor [1]

Celecoxib

3-

phosphoinositide

-dependent

protein kinase-1

(PDK1)

Varies (in µM

range)
COX-2 Inhibitor [1]

Voacangine

(Proxy)
TRPM8 9 µM (IC50)

Iboga Indole

Alkaloid
[3]

Voacangine

(Proxy)
TRPV1 50 µM (IC50)

Iboga Indole

Alkaloid
[3]

Voacangine

(Proxy)
VEGFR2

Inhibitory activity

noted

Iboga Indole

Alkaloid
[4]

Ajmaline (Proxy)

Sodium

Channels

(SCNA)

Primary Target
Sarpagine Indole

Alkaloid
[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://go.drugbank.com/drugs/DB00482
https://go.drugbank.com/drugs/DB00482
https://pmc.ncbi.nlm.nih.gov/articles/PMC3303994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3303994/
https://go.drugbank.com/drugs/DB00482
https://go.drugbank.com/drugs/DB00482
https://www.medchemexpress.com/voacangine.html
https://www.medchemexpress.com/voacangine.html
https://en.wikipedia.org/wiki/Voacangine
https://synapse.patsnap.com/blog/decoding-ajmaline-a-comprehensive-study-of-its-randd-trends
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ajmaline (Proxy)
Potassium

Channels

Inhibitory activity

noted

Sarpagine Indole

Alkaloid
[6]

Ajmaline (Proxy)
Calcium

Channels

Inhibitory activity

noted

Sarpagine Indole

Alkaloid
[6]

Alstonine (Proxy)
5-HT2A/2C

Receptors
Mediates effects Indole Alkaloid [7]

Alstonine (Proxy)
Dopamine D1/D2

Receptors

No direct

interaction
Indole Alkaloid [8]

Experimental Methodologies
Detailed protocols for key experimental assays cited in this guide are provided below. These

methodologies are standard in the field for assessing compound specificity and cross-reactivity.

Kinase Profiling: KINOMEscan™ Assay
The KINOMEscan™ assay is a competition-based binding assay used to quantitatively

measure the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the

presence of the test compound indicates a stronger interaction.

Protocol:

Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag.

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and

immobilized on streptavidin-coated magnetic beads.

Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and

the test compound at a specified concentration (e.g., 10 µM for initial screening).

Washing: Unbound kinase and test compound are washed away.
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Quantification: The amount of kinase remaining bound to the beads is measured by

quantifying the attached DNA tag using qPCR.

Data Analysis: The results are typically expressed as a percentage of the DMSO control

(%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

Dissociation constants (Kd) can be determined by running the assay with a range of test

compound concentrations.

Receptor-Ligand Binding: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific

receptor.

Principle: This assay measures the direct interaction of a radiolabeled ligand with its receptor.

The cross-reactivity of a test compound is assessed by its ability to displace the radiolabeled

ligand from the receptor.

Protocol:

Membrane Preparation: Cell membranes expressing the target receptor are prepared from

cultured cells or tissues by homogenization and centrifugation. Protein concentration is

determined using a BCA assay.

Assay Setup: The assay is performed in a 96-well plate. Each well contains the prepared cell

membranes, a fixed concentration of a specific radiolabeled ligand (e.g., [³H]-spiperone for

dopamine D2 receptors), and varying concentrations of the test compound.

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period to

allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the

bound radioligand, while the unbound radioligand passes through.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.
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Scintillation Counting: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value of the test compound (the concentration required to inhibit 50% of the specific binding

of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-

Prusoff equation.

Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical

experimental workflow for assessing compound selectivity and a key signaling pathway

relevant to the anti-inflammatory effects of the compared compounds.
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Compound Selectivity Workflow
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Caption: Experimental workflow for determining target specificity and cross-reactivity.
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Simplified NF-κB Signaling Pathway
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Caption: Simplified NF-κB signaling pathway, a key regulator of inflammation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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